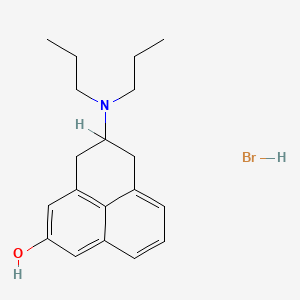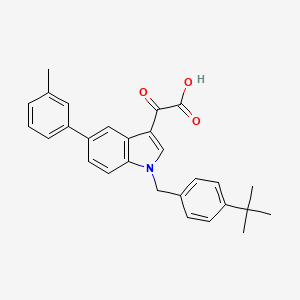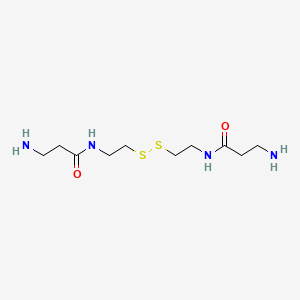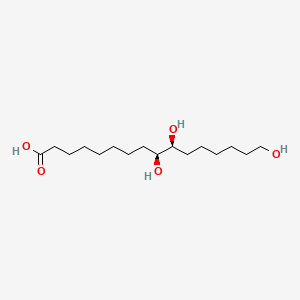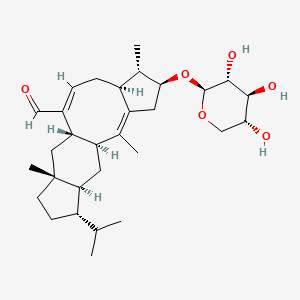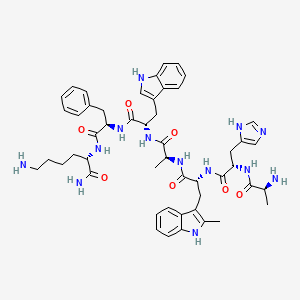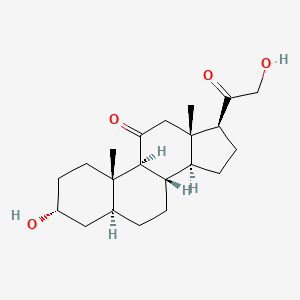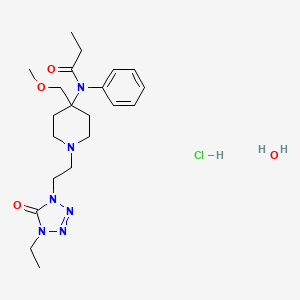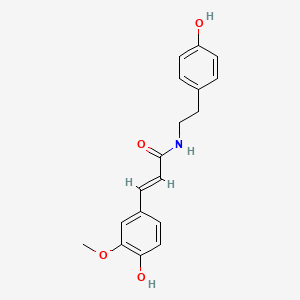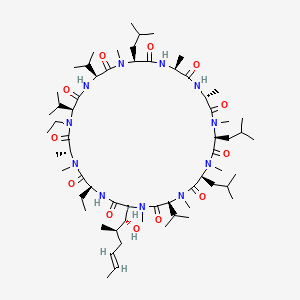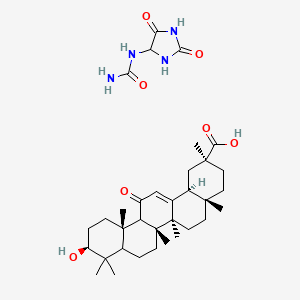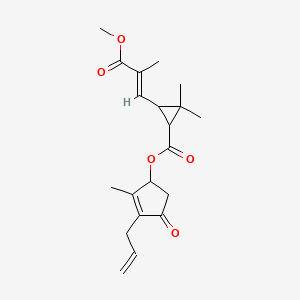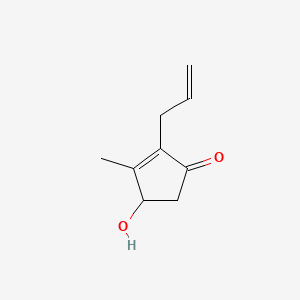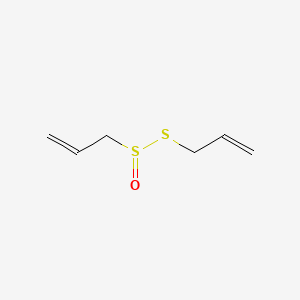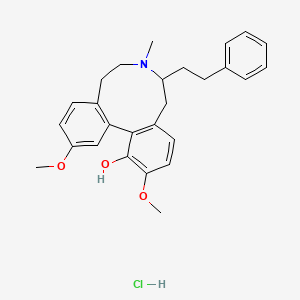
Asocainol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asocainol hydrochloride ia an antiarrhythmic drug which inhibits slow Ca2+ influx. This is accompanied by alterations in normal Na+-carried action potentials. Therefore, Asocainol not only inhibits Ca2+ inflow but also interferes with the fast inward Na+ current.
Applications De Recherche Scientifique
Interaction with Phospholipid Bilayers
Asocainol hydrochloride (ASOC) has been studied for its interactions with phospholipid bilayers, particularly in the context of its antiarrhythmic properties. Research suggests that ASOC interacts with dimyristoylphosphatidylcholine (DMPC) and dimyristoylphosphatidylethanolamine (DMPE), which are lipids found in the outer and inner monolayers of human erythrocytes. This interaction has implications for its effect on myocardial cell membranes and its potential mechanism of action in treating arrhythmias (Suwalsky, Sanchez, & Neira, 1993).
Effects on Cardiac Muscle
Extensive research has focused on the effects of asocainol hydrochloride on cardiac muscle. Studies have shown that ASOC influences the fast inward Na+ current and the slow Ca2+ influx in the ventricular myocardium. These properties classify ASOC as having mixed Na+-, Ca2+-, and Mg2+-antagonistic effects, crucial for its antiarrhythmic action (Späh, 1984).
Electrophysiological Profile
The electrophysiological effects of ASOC have been studied using various cardiac models. Research using isolated perfused guinea-pig hearts and other cardiac preparations has shown that asocainol affects several cardiac electrophysiological parameters, such as the PQ interval and action potential characteristics. These findings are significant for understanding the drug's mechanism in treating arrhythmias (Langenfeld, Haverkampf, & Antoni, 1984).
Propriétés
Numéro CAS |
91574-89-9 |
|---|---|
Nom du produit |
Asocainol hydrochloride |
Formule moléculaire |
C27H32ClNO3 |
Poids moléculaire |
454 g/mol |
Nom IUPAC |
4,16-dimethoxy-10-methyl-9-(2-phenylethyl)-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol;hydrochloride |
InChI |
InChI=1S/C27H31NO3.ClH/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19;/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3;1H |
Clé InChI |
JTGDTQLVMHZOHX-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC.Cl |
SMILES canonique |
CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC.Cl |
Apparence |
Solid powder |
Autres numéros CAS |
91574-89-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Asocainol HCl, Asocainol hydrochloride, Go 4704A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



